molecular formula C11H14O2 B1457403 2-(Benzyloxy)cyclobutan-1-ol CAS No. 1824313-02-1

2-(Benzyloxy)cyclobutan-1-ol

Cat. No.: B1457403
CAS No.: 1824313-02-1
M. Wt: 178.23 g/mol
InChI Key: CGOHFDBJVNRTHG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclobutan-1-ol is a cyclic organic compound belonging to the class of cyclobutanes. It is characterized by a cyclobutane ring substituted with a benzyloxy group and a hydroxyl group. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

2-(Benzyloxy)cyclobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Future Directions

The future directions for “2-(Benzyloxy)cyclobutanol” and related compounds could involve further exploration of their synthesis and applications. For instance, improved synthetic methods and commercial availability now allow for more facile incorporation of cyclobutane structural motifs in small-molecule drug candidates . Additionally, photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols has been reported, which could open up new possibilities for the synthesis of “2-(Benzyloxy)cyclobutanol” and related compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)cyclobutan-1-ol can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether under hyperbaric conditions. This method allows for the formation of cyclobutanol derivatives with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials such as benzyl alcohol and cyclobutanone. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclobutanol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutanes.

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutane ring.

    Benzyloxycyclobutane: A compound with a benzyloxy group attached to the cyclobutane ring without the hydroxyl group.

Uniqueness: 2-(Benzyloxy)cyclobutan-1-ol is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-phenylmethoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOHFDBJVNRTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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